Cytidine-d1

CAS No.:

Cat. No.: VC16652625

Molecular Formula: C9H13N3O5

Molecular Weight: 244.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O5 |

|---|---|

| Molecular Weight | 244.22 g/mol |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| Standard InChI | InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8D |

| Standard InChI Key | UHDGCWIWMRVCDJ-OATXHMITSA-N |

| Isomeric SMILES | [2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=NC2=O)N |

| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Introduction

Chemical Structure and Properties of Cytidine-d1

Core Molecular Architecture

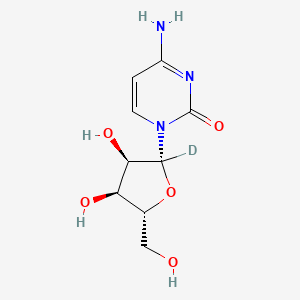

Cytidine-d1 (C₉H₁₂DN₃O₅) shares the foundational structure of cytidine, where cytosine is linked to a ribose sugar via a β-N1-glycosidic bond . The deuterium substitution occurs at the 2' position of the ribose ring, as illustrated in its IUPAC name: 4-amino-1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one. This modification minimally alters the molecule’s physical properties but significantly enhances its utility in isotopic labeling experiments.

Table 1: Comparative Properties of Cytidine and Cytidine-d1

| Property | Cytidine | Cytidine-d1 |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O₅ | C₉H₁₂DN₃O₅ |

| Molecular Weight (g/mol) | 243.22 | 244.22 |

| Deuterium Position | N/A | 2' ribose |

| Stability | Standard | Enhanced |

Spectroscopic and Analytical Signatures

The incorporation of deuterium introduces distinct spectroscopic features. In mass spectrometry, Cytidine-d1 exhibits a mass shift of +1 Da compared to its non-deuterated counterpart, facilitating unambiguous identification in complex biological matrices. Nuclear magnetic resonance (NMR) spectra further reveal deuterium-induced splitting patterns, particularly in the ribose proton signals, which aid in structural validation.

Synthesis and Production of Cytidine-d1

Synthetic Pathways

The synthesis of Cytidine-d1 typically involves modifying established cytidine production routes. Deuterium is introduced via catalytic exchange reactions or enzymatic methods under controlled pH and temperature conditions. For instance, ribose precursors may undergo deuterium enrichment at the 2' position before coupling with cytosine through glycosylation reactions. Post-synthetic purification via high-performance liquid chromatography (HPLC) ensures >98% isotopic purity, a critical parameter for research applications.

Quality Control and Validation

Rigorous analytical protocols are employed to verify deuterium incorporation and compound integrity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies isotopic enrichment, while NMR spectroscopy confirms the site-specific deuteration. Batch-to-batch consistency is maintained through standardized reaction conditions, ensuring reproducibility across studies.

Biochemical Roles and Mechanisms

Role in RNA Synthesis and Metabolism

As a nucleoside, Cytidine-d1 participates in RNA biosynthesis, where it is incorporated into nascent RNA strands during transcription. Its deuterium label allows researchers to trace RNA turnover rates and nucleotide recycling pathways in real-time. Studies using Cytidine-d1 have elucidated mechanisms underlying RNA polymerase activity and post-transcriptional modifications, such as cytidine acetylation (e.g., ac4C) in viral RNAs .

Impact on Cellular Metabolism

Deuterium labeling enables precise monitoring of cytidine’s metabolic fate, including its conversion into deoxycytidine for DNA synthesis or phosphorylation into cytidine triphosphate (CTP). This has proven invaluable in studying metabolic fluxes in cancer cells, where nucleotide demand is elevated. For example, isotopic tracing with Cytidine-d1 has revealed dysregulated CDP-choline pathways in malignancies, linking nucleotide metabolism to phospholipid biosynthesis .

Applications in Scientific Research

Isotopic Labeling in Metabolic Studies

Cytidine-d1’s primary application lies in tracking nucleotide metabolism. In one study, researchers administered Cytidine-d1 to HeLa cells and used LC-MS/MS to quantify its incorporation into RNA and DNA, revealing compartment-specific metabolic rates. Such approaches have also clarified the role of cytidine salvage pathways in maintaining nucleotide pools under stress conditions .

Pharmacokinetic and Drug Development Research

In drug development, Cytidine-d1 serves as an internal standard for quantifying cytidine analogs in plasma. For instance, a 2024 pharmacokinetic study used deuterated cytidine to measure the bioavailability of azacitidine, a chemotherapeutic agent, achieving a detection limit of 0.1 ng/mL. This application underscores its utility in optimizing dosing regimens and minimizing toxicity.

Table 2: Key Research Applications of Cytidine-d1

| Application | Methodology | Key Finding |

|---|---|---|

| RNA Turnover Analysis | LC-MS/MS | RNA half-life: 6–8 hrs |

| Metabolic Flux Analysis | Isotope Tracing | 30% CTP derived from salvage pathways |

| Drug Quantitation | HPLC-UV | Azacitidine Cmax: 450 ng/mL |

Recent Advancements and Future Directions

Advances in Synthetic Chemistry

Recent innovations in deuteration techniques, such as enzyme-mediated hydrogen-deuterium exchange, have improved the cost-efficiency of Cytidine-d1 production. These methods reduce reliance on expensive deuterated precursors, making the compound more accessible for large-scale studies.

Emerging Applications in Epitranscriptomics

The growing field of epitranscriptomics has leveraged Cytidine-d1 to study RNA modifications like ac4C, which enhance viral RNA stability and translation . By coupling deuterium labeling with next-generation sequencing, researchers are mapping modification sites with single-nucleotide resolution, offering insights into HIV-1 pathogenesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume